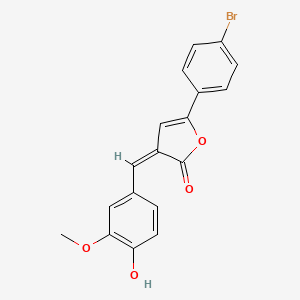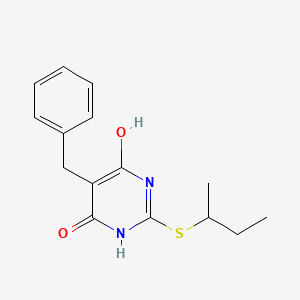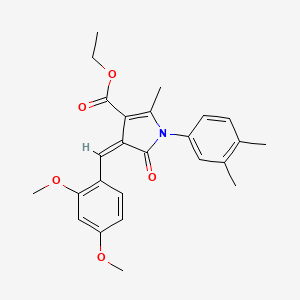
5-(4-bromophenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone involves the inhibition of various signaling pathways that are essential for cancer cell survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, it also inhibits the NF-κB pathway, which is responsible for regulating inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, it also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(4-bromophenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of 5-(4-bromophenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone. One potential area of research is in the development of new drugs for the treatment of cancer. Additionally, this compound has also shown potential in the treatment of inflammatory diseases and could be further studied in this area. Furthermore, the development of new synthesis methods and the optimization of existing methods could lead to the production of more potent and effective derivatives of this compound.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone involves the reaction of 4-bromoacetophenone with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
5-(4-bromophenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is in the development of new drugs for the treatment of cancer. Several studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO4/c1-22-17-9-11(2-7-15(17)20)8-13-10-16(23-18(13)21)12-3-5-14(19)6-4-12/h2-10,20H,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBSRESIJRYTLB-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)
![(1H-imidazol-4-ylmethyl){[2-(2-methylphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5027732.png)
![1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027761.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027770.png)

![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)


![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5027814.png)
![3,5-dimethyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B5027819.png)
![3-chloro-6-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5027823.png)


![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)